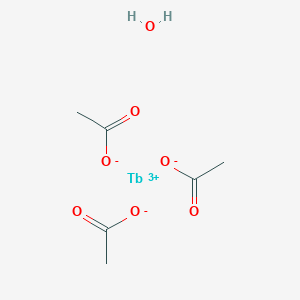

乙酸铽水合物

描述

Terbium acetate hydrate is a chemical compound that serves as a precursor for the synthesis of terbium oxides, which are of interest due to their magnetic and luminescent properties. The compound is associated with the production of nanocrystalline powders and complexes that exhibit unique structural features and behaviors when subjected to various conditions such as thermal decomposition and coordination with other ligands .

Synthesis Analysis

The synthesis of terbium oxide from terbium acetate hydrate involves thermal decomposition. This process is typically carried out in air at different temperatures, leading to the formation of nanocrystalline powders. The thermal genesis of terbium oxide has been characterized by techniques such as TGA, DTA, and in situ electrical conductivity measurements, revealing a two-step decomposition pathway with the loss of water molecules followed by the breakdown of the acetate precursor into various intermediates, ultimately yielding Tb4O7 as the final product .

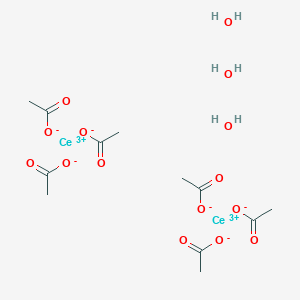

Molecular Structure Analysis

The molecular structure of terbium complexes derived from terbium acetate hydrate has been studied extensively. For instance, terbium(III) complexes with a tripodal ligand and a bidentate acetate ion exhibit a nonacoordinated capped-square-antiprismatic geometry. The coordination environment of the terbium ion is crucial in determining the magnetic and luminescent properties of these complexes .

Chemical Reactions Analysis

Terbium acetate hydrate participates in chemical reactions that lead to the formation of various terbium complexes. These reactions involve coordination with different ligands, such as a triimidazolyl tripod ligand and acetate, resulting in complexes that display interesting magnetic and luminescent properties. The formation of these complexes can be influenced by the choice of ligands and reaction conditions, which in turn affect the structural and photophysical properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of terbium oxide derived from terbium acetate hydrate have been investigated through various characterization techniques. The magnetic measurements of the nanocrystalline powders indicate antiferromagnetic ordering at low temperatures with specific Weiss constants. The effective value of total angular momentum per Tb ion in the paramagnetic state has also been determined. Additionally, the electrical conductivity of the calcination products is enhanced by the Tb3+–Tb4+ redox couple. The luminescent properties of terbium complexes are characterized by sharp emission bands corresponding to f-f transitions, which are sensitive to the surrounding ligand environment .

科学研究应用

光伏效率提升

掺杂在聚甲基丙烯酸甲酯 (PMMA) 中的乙酸铽水合物 (TAH) 是使用溶剂蒸发法合成的。这种复合材料通过将紫外光转换为可见光,显示出提高太阳能电池光伏效率的潜力。TAH 在 PMMA 中的掺杂显着增加了总辐射和光通量,证明了其作为太阳能电池中紫外→可见光转换层的实用性 (Qi 等人,2015)。

高效液相色谱中的荧光检测

TAH 用于高效液相色谱的荧光检测系统。它用于柱后衍生化,以测定去甲肾上腺素、肾上腺素和多巴胺等儿茶酚胺。该方法的灵敏度和快速性使其成为分析尿液样品中这些化合物的有效工具 (Fotopoulou 和 Ioannou,2002)。

传感器应用

使用 TAH 作为组分的铽(III) 选择性传感器显示出高选择性和灵敏度。该电极可用于各种环境和医疗应用,证明了其在不同样品中检测铽离子的多功能性和有效性 (Gupta 等人,2008)。

磁性药物载体

TAH 改性的磁性药物载体在靶向抗癌放射治疗和成像技术中显示出前景。这些载体的合成涉及铽离子和氧化铁纳米颗粒的整合,扩展了它们在生物医学中的潜在应用 (Nieciecka 等人,2022)。

光学器件应用

涉及 TAH 的新型铽配合物在光学器件的开发中显示出潜力。这些配合物在有机电致发光 (EL) 器件中使用时,表现出明亮且高效的发光,表明它们在先进照明和显示技术中的有用性 (Zheng 等人,2002)。

安全和危害

未来方向

属性

IUPAC Name |

terbium(3+);triacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFVJHPGFMTTMB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597397 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium acetate hydrate | |

CAS RN |

16922-07-9 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

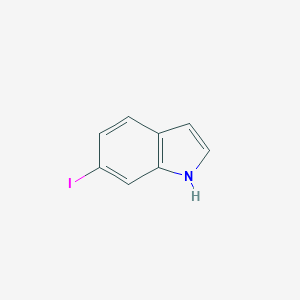

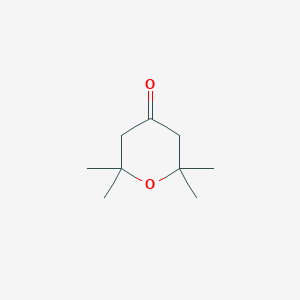

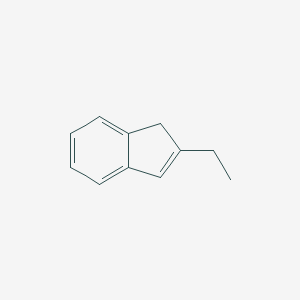

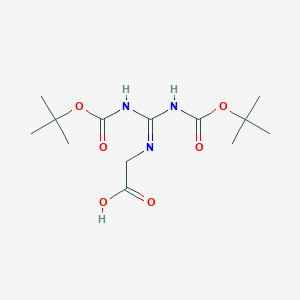

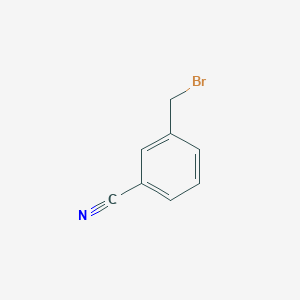

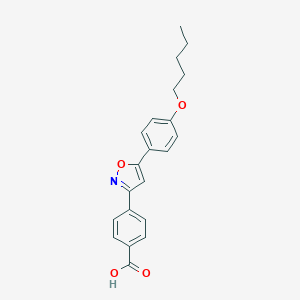

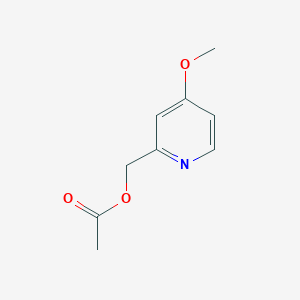

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)